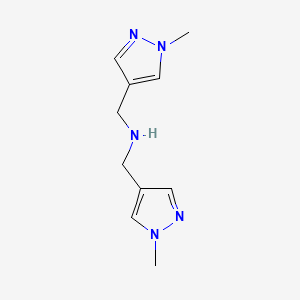
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, also known as BPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPA is a versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and material science. The following paper will provide an overview of BPA, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has a wide range of potential applications in scientific research. One of the main areas of research is in the field of biochemistry. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be used as a ligand to study the interactions between proteins and small molecules. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has also been used in the development of new drugs and as a building block for the synthesis of new compounds.
Mecanismo De Acción
The mechanism of action of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is not well understood. However, it is believed that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine acts as a ligand and binds to specific receptors in cells. The binding of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine to these receptors can activate or inhibit various cellular processes.
Biochemical and Physiological Effects:
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can inhibit the activity of certain enzymes and affect the expression of specific genes. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can affect the behavior and physiology of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine in lab experiments is its versatility. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be used in a variety of assays and experiments. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is also relatively easy and inexpensive to synthesize. However, one of the limitations of using Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is its potential toxicity. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has been shown to have toxic effects on cells and animals at high concentrations.
Direcciones Futuras
There are many potential future directions for research on Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. One area of research is in the development of new drugs based on Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can also be used as a building block for the synthesis of new compounds with unique properties. Another area of research is in the study of the interactions between Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and specific receptors in cells. This could lead to the development of new therapies for a variety of diseases. Finally, more research is needed to understand the potential toxic effects of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and to develop methods to mitigate these effects.
Métodos De Síntesis
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 1,2-diaminoethane in the presence of a catalyst. The reaction results in the formation of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine as a white solid with a melting point of 210-212°C. The purity of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be improved through recrystallization.
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTACVGYINTLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2584153.png)


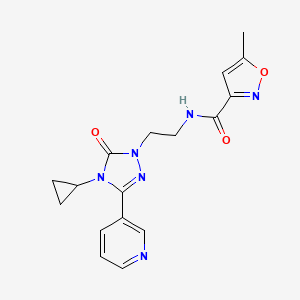
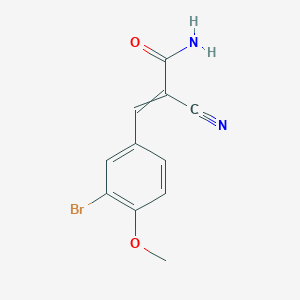
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)
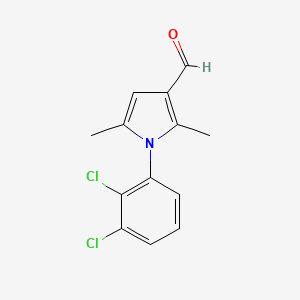
![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)
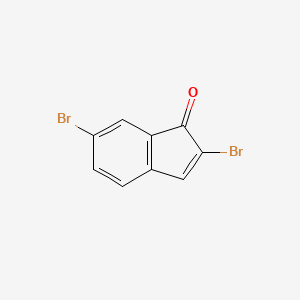
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)
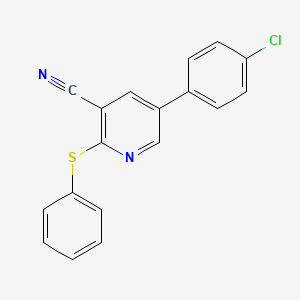

![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)